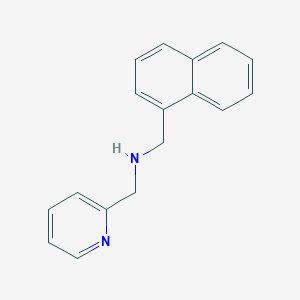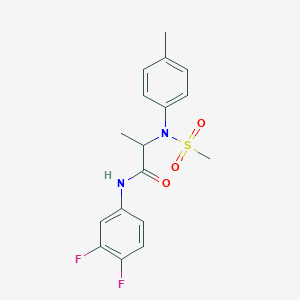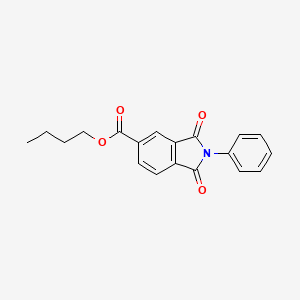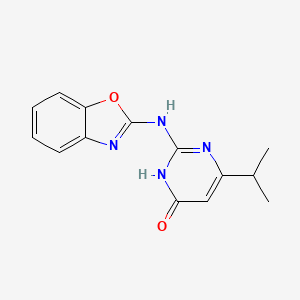![molecular formula C17H15N5O2 B12486871 4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid](/img/structure/B12486871.png)
4-{(2E)-2-[5-imino-3-(4-methylphenyl)-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazinyl}benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid is an organic compound that features a complex structure with a pyrazole ring, an azo linkage, and a benzoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate diketone or β-keto ester under acidic or basic conditions.
Azo Coupling: The amino group on the pyrazole ring is diazotized using sodium nitrite and hydrochloric acid, followed by coupling with a benzoic acid derivative to form the azo linkage.
Final Product Formation: The resulting intermediate is then subjected to further reactions to introduce the carboxylic acid group, completing the synthesis of 4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. Microreactor systems can be employed to optimize reaction conditions, such as temperature, pressure, and reagent concentrations, ensuring high selectivity and conversion rates .
Chemical Reactions Analysis
Types of Reactions
4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, converting the azo group to an amine.
Substitution: The compound can participate in electrophilic or nucleophilic substitution reactions, where functional groups on the aromatic rings are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, hydrazines.
Substitution: Halogenated derivatives, substituted aromatic compounds.
Scientific Research Applications
4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceutical agents, particularly those targeting enzymes or receptors involved in inflammatory and cancer pathways.
Material Science: It can be utilized in the development of organic dyes, pigments, and polymers with specific optical and electronic properties.
Industrial Chemistry: The compound serves as an intermediate in the production of various fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The azo linkage and aromatic rings allow the compound to bind to active sites, potentially inhibiting or modulating the activity of target proteins. This interaction can lead to downstream effects on cellular pathways, influencing processes like cell proliferation, apoptosis, and inflammation .
Comparison with Similar Compounds
Similar Compounds
4-[2-[4-(Dimethylamino)phenyl]diazenyl]benzenesulfonic acid: Similar structure with a sulfonic acid group instead of a carboxylic acid.
4-methyl-2,6-bis[(4-methylphenyl)amino]-5-{2-[2-(trifluoromethyl)phenyl]diazen-1-yl}pyridine-3-carbonitrile: Contains a pyridine ring and trifluoromethyl group, differing in the core structure and substituents.
Uniqueness
4-{2-[3-amino-5-(4-methylphenyl)-2H-pyrazol-4-yl]diazen-1-yl}benzoic acid is unique due to its specific combination of a pyrazole ring, azo linkage, and benzoic acid moiety. This structure imparts distinct chemical and biological properties, making it valuable for targeted applications in various scientific fields.
Properties
Molecular Formula |
C17H15N5O2 |
|---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
4-[[3-amino-5-(4-methylphenyl)-1H-pyrazol-4-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C17H15N5O2/c1-10-2-4-11(5-3-10)14-15(16(18)22-20-14)21-19-13-8-6-12(7-9-13)17(23)24/h2-9H,1H3,(H,23,24)(H3,18,20,22) |
InChI Key |
ALLCBNLGNKQUAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C(=NN2)N)N=NC3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-N'-[(3Z)-2-oxo-1,2-dihydro-3H-indol-3-ylidene]benzohydrazide](/img/structure/B12486798.png)
![7-Amino-5-(2-bromophenyl)-4,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B12486801.png)
![N-[3-(2-acetamido-1,3-thiazol-4-yl)phenyl]benzamide](/img/structure/B12486804.png)

![N-(4-acetylphenyl)-2-{[5-(4-hydroxybenzyl)-4-methyl-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B12486828.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-5-oxo-1-[(2,4,6-trimethylphenyl)sulfonyl]prolinamide](/img/structure/B12486835.png)
![3-chloro-4-ethoxy-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12486839.png)
![Propyl 5-[(2,2-dimethylpropanoyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12486855.png)


![[2,2-dimethyl-3-(2-methyl-1H-benzo[g]indol-3-yl)cyclopropyl]acetonitrile](/img/structure/B12486870.png)
![3-(2-fluorophenyl)-2-{4-methoxy-3-[(4-nitrophenoxy)methyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B12486882.png)

